molecular formula C16H16N7O6S4- B14119367 3-Amino-2-[4-[[7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate

3-Amino-2-[4-[[7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate

Cat. No.: B14119367
M. Wt: 530.6 g/mol
InChI Key: JNDRHPGFPRJGOD-UHFFFAOYSA-M
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Description

3-Amino-2-[4-[[7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural features, which include a bicyclic core and multiple functional groups, making it a valuable subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[4-[[7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate involves several steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Core: The bicyclic core is synthesized through a series of cyclization reactions, involving the formation of a thia-azabicyclo[4.2.0]oct-2-ene structure.

    Introduction of Functional Groups: Functional groups such as the methoxy group, tetrazole ring, and sulfanylmethyl group are introduced through nucleophilic substitution and addition reactions.

    Final Coupling: The final step involves coupling the intermediate with a dithietan-2-ylidene-3-oxopropanoate moiety under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized reaction conditions to maintain consistency.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[4-[[7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include:

    Sulfoxides and Sulfones: Formed through oxidation.

    Hydroxyl Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

3-Amino-2-[4-[[7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-[4-[[7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Cellular Processes: Influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Latamoxef: A cephalosporin antibiotic with a similar bicyclic core structure.

    Cefotetan: Another cephalosporin with similar functional groups.

    Cefmetazole: A cephamycin antibiotic with a similar mechanism of action.

Uniqueness

3-Amino-2-[4-[[7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16N7O6S4-

Molecular Weight

530.6 g/mol

IUPAC Name

3-amino-2-[4-[[7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate

InChI

InChI=1S/C16H17N7O6S4/c1-22-15(19-20-21-22)31-5-6-3-23-13(28)16(29-2,14(23)30-4-6)18-9(25)12-32-11(33-12)7(8(17)24)10(26)27/h3,12,14H,4-5H2,1-2H3,(H2,17,24)(H,18,25)(H,26,27)/p-1

InChI Key

JNDRHPGFPRJGOD-UHFFFAOYSA-M

Canonical SMILES

CN1C(=NN=N1)SCC2=CN3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2

Origin of Product

United States

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